molecular formula C22H27N5O5 B10857805 Sirpiglenastat CAS No. 2079939-05-0

Sirpiglenastat

Cat. No.: B10857805
CAS No.: 2079939-05-0
M. Wt: 441.5 g/mol
InChI Key: LQNMCWOJACNQQM-PMACEKPBSA-N
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Description

Sirpiglenastat, also known as DRP-104, is a novel prodrug designed to target glutamine metabolism in cancer cells. It is a broad-acting glutamine antagonist that inhibits multiple enzymes involved in glutamine metabolism. This compound is particularly significant in cancer research due to its ability to disrupt tumor anabolism and enhance antitumoral immune responses .

Preparation Methods

Sirpiglenastat is synthesized as a chemically modified form of 6-diazo-5-oxo-L-norleucine (DON). The synthetic route involves attaching a 2-acetamido-3-(1H-indol-3-yl)-propanamido group at the N-terminus and an isopropyl group at the C-terminal end of DON . The industrial production methods for this compound are still under development, as it is currently in the clinical trial phase.

Chemical Reactions Analysis

Sirpiglenastat undergoes various chemical reactions, primarily focusing on its role as a glutamine antagonist. It inhibits all glutamine-consuming reactions, which include:

Common reagents and conditions used in these reactions include the presence of glutamine and enzymes involved in glutamine metabolism. The major products formed from these reactions are metabolites that indicate disrupted tumor anabolism and altered cancer metabolism pathways .

Scientific Research Applications

Sirpiglenastat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Sirpiglenastat exerts its effects by irreversibly inhibiting multiple enzymes involved in glutamine metabolism. Upon administration, it is preferentially converted to its active form, DON, within tumors. This inhibition leads to a disruption of glutamine-dependent processes, such as energy generation and nucleotide synthesis. The compound also remodels the tumor microenvironment by enhancing the infiltration and function of immune cells, including T cells, natural killer cells, and macrophages .

Comparison with Similar Compounds

Sirpiglenastat is unique compared to other glutamine antagonists due to its broad-acting mechanism and ability to remodel the tumor microenvironment. Similar compounds include:

This compound’s uniqueness lies in its ability to inhibit all glutamine-consuming reactions and its potential to enhance antitumoral immune responses, making it a promising candidate for cancer therapy .

Properties

2079939-05-0

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-diazo-5-oxohexanoate

InChI

InChI=1S/C22H27N5O5/c1-13(2)32-22(31)19(9-8-16(29)12-25-23)27-21(30)20(26-14(3)28)10-15-11-24-18-7-5-4-6-17(15)18/h4-7,11-13,19-20,24H,8-10H2,1-3H3,(H,26,28)(H,27,30)/t19-,20-/m0/s1

InChI Key

LQNMCWOJACNQQM-PMACEKPBSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

Canonical SMILES

CC(C)OC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Origin of Product

United States

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